molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

Gemfibrozil

Numéro de catalogue: B1671426
Numéro CAS: 25812-30-0
Poids moléculaire: 250.33 g/mol
Clé InChI: HEMJJKBWTPKOJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le gemfibrozil est un agent régulateur des lipides utilisé principalement pour réduire les taux de triglycérides sériques chez les patients atteints d’hyperlipidémie. Le this compound est souvent prescrit aux patients qui n’ont pas suffisamment répondu à la perte de poids, au régime alimentaire, à l’exercice et à d’autres médicaments .

Analyse Des Réactions Chimiques

Types de réactions

Le gemfibrozil subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Lipid Regulation and Cardiovascular Disease Prevention

Mechanism of Action:
Gemfibrozil works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which increases the oxidation of fatty acids in the liver and muscle, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels.

Clinical Evidence:
A pivotal study, the Veterans Affairs High-Density Lipoprotein Intervention Trial (VA-HIT), demonstrated that this compound treatment significantly reduced the incidence of coronary heart disease (CHD) events. Over a median follow-up of 5.1 years involving 2,531 men with known CHD and low HDL-C levels, this compound led to a 22% reduction in nonfatal myocardial infarction and CHD death . The mean changes in lipid levels after one year included:

Lipid ParameterThis compound GroupPlacebo GroupChange (%)
HDL-C38 mg/dL32 mg/dL+6%
Triglycerides112 mg/dL162 mg/dL-31%
LDL-C111 mg/dL111 mg/dLNo significant change

These results indicate that this compound effectively raises HDL-C while lowering triglycerides without significantly affecting LDL cholesterol levels .

Treatment of Hyperlipidemia

This compound is FDA-approved for managing hypertriglyceridemia, particularly in patients with types IV and V hyperlipidemia. It is indicated when lifestyle modifications alone are insufficient to control lipid levels. The drug is particularly beneficial for patients with very high triglyceride levels, as these can lead to acute pancreatitis .

Case Studies:

  • A study involving patients with type V hyperlipidemia showed that this compound treatment normalized chylomicron-like emulsion catabolism defects, highlighting its role in improving lipid metabolism .
  • In another clinical trial, this compound was shown to significantly reduce triglyceride levels while increasing HDL-C in patients with low HDL cholesterol and elevated LDL cholesterol .

Potential Neuroprotective Effects

Recent research has explored the potential neuroprotective effects of this compound. A study utilizing real-world patient data suggested that this compound may be associated with a reduced risk of Alzheimer’s disease compared to simvastatin, indicating possible benefits beyond cardiovascular health . This finding opens avenues for further investigation into this compound's role in neurodegenerative disorders.

Cost-Effectiveness Analysis

The cost-effectiveness of this compound therapy for patients with coronary heart disease has been analyzed using Markov models. The findings suggest that despite the initial treatment costs, the long-term benefits of reducing major cardiovascular events justify its use, especially in patients with low HDL cholesterol levels .

Other Clinical Applications

This compound has also been investigated for its effects on microcirculation and mitochondrial function. A recent study reported improvements in microcirculatory oxygenation in the colon when treated with this compound, suggesting potential applications in gastrointestinal health .

Comparaison Avec Des Composés Similaires

Le gemfibrozil est similaire à d’autres fibrates tels que le clofibrate et le fénofibrate. Il possède des propriétés uniques qui le rendent distinct :

Liste des composés similaires

Le mécanisme d’action unique du this compound et son efficacité pour réduire les taux de triglycérides en font un composé précieux dans le traitement de l’hyperlipidémie.

Activité Biologique

Gemfibrozil is a fibrate medication primarily used to lower lipid levels, particularly triglycerides, and to increase high-density lipoprotein (HDL) cholesterol. Its biological activity extends beyond lipid modulation, influencing various cellular pathways and exhibiting anti-inflammatory properties. This article details the mechanisms of action, pharmacokinetics, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound functions mainly through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to several metabolic changes:

  • Lipid Metabolism : this compound upregulates lipoprotein lipase (LPL), facilitating the breakdown of triglycerides in adipose tissue and muscle. It inhibits peripheral lipolysis and reduces hepatic free fatty acid levels, thereby decreasing hepatic triglyceride production. Consequently, plasma triglyceride levels can decrease by 30% to 60% .
  • HDL Increase : The mechanism behind the increase in HDL cholesterol remains unclear but is thought to involve changes in apolipoprotein metabolism .
  • Anti-inflammatory Effects : Recent studies indicate that this compound exhibits anti-inflammatory properties independent of PPAR-α. It has been shown to inhibit inducible nitric oxide synthase (iNOS) in human astroglia through the activation of the PI3-kinase pathway, which also enhances the synthesis of IκBα, an inhibitor of NF-κB . This shift in immune response can be beneficial in conditions like multiple sclerosis .

Pharmacokinetics

This compound is characterized as an amphipathic molecule, allowing it to penetrate various tissues, including the brain. After oral administration, significant concentrations can be detected in brain tissue, indicating its capability to cross the blood-brain barrier . The pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Miller et al. (1993)HDL cholesterol levelsThis compound significantly raises HDL cholesterol levels .
McGuire et al. (1991)Peroxisomal changesIncreased peroxisomes in liver cells with this compound treatment .
Sausen et al. (1995)Enzyme activityMaximal induction of peroxisomal acyl-CoA oxidase activity observed .
Recent Study (2023)Anti-inflammatory effectsThis compound inhibits iNOS via PI3K pathway activation .

Case Studies

  • Cholesterol Management :
    A clinical study involving patients with hyperlipidemia demonstrated that this compound effectively reduced triglyceride levels while increasing HDL cholesterol over a 12-week period. Patients showed a 50% reduction in triglycerides and a 20% increase in HDL levels.
  • Neuroprotective Effects :
    In a murine model of multiple sclerosis, this compound administration resulted in reduced demyelination and inflammation within the central nervous system. The study highlighted its potential as a neuroprotective agent through modulation of inflammatory pathways .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when formulating solid dosage forms of Gemfibrozil?

this compound’s waxy, hydrophobic nature poses challenges in tablet formulation, such as poor granule flow and prolonged disintegration. To address these:

  • Roll Compaction Method : Enhances granule flow by increasing particle size uniformity, reducing die-fill issues during compression .
  • Excipient Selection : Use colloidal silicone dioxide (0.5–1.5% w/w) to improve flowability and microcrystalline cellulose (MCC) with larger particle sizes (e.g., Avicel PH-102) to enhance granule strength .
  • Quality by Design (QbD) : Develop multivariate models linking process parameters (e.g., compaction force) to critical quality attributes (e.g., dissolution rate) .

Q. How do researchers validate the lipid-regulating efficacy of this compound in preclinical models?

  • In Vivo Models : Use hyperlipidemic rodent models to measure reductions in serum triglycerides (20–50%) and VLDL cholesterol, alongside HDL cholesterol elevation (10–30%) over 4–6 weeks .
  • Biomarkers : Quantify apolipoprotein B (ApoB) suppression and lipoprotein lipase activity to confirm mechanistic efficacy .
  • Control Groups : Include cohorts treated with fibrates (e.g., fenofibrate) or statins for comparative efficacy analysis .

Q. What methodological pitfalls arise when analyzing this compound concentrations via HPLC?

  • Calibration Errors : Avoid forcing the regression line through the origin unless the intercept’s standard error (SE) exceeds its absolute value (e.g., SE > |intercept| indicates bias, requiring model adjustment) .
  • Matrix Effects : Use matrix-matched calibration standards to account for plasma protein binding variability (e.g., 95–98% binding in human serum) .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s HDL-cholesterol modulation be reconciled?

Discrepancies arise from patient stratification and baseline lipid profiles:

  • Subgroup Analysis : Stratify subjects by baseline HDL levels (e.g., <35 mg/dL vs. >35 mg/dL) to isolate this compound’s effect (5–15% increase in low-HDL cohorts) .
  • Gene Polymorphism Studies : Investigate PPAR-α receptor variants (e.g., rs135539) to explain differential responses .
  • Meta-Analysis : Pool data from ≥10 RCTs (n > 5,000) using random-effects models to quantify heterogeneity (I² > 50% indicates significant variation) .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

  • Nano Zero-Valent Iron (nZVI) Composites : Achieve 100% this compound removal in 60 minutes via •OH radical generation (e.g., Fe⁰/C₃N₄ systems at pH 3–5) .
  • Electrochemical AOPs : Use boron-doped diamond (BDD) electrodes to mineralize this compound (85–95% TOC removal) at 10 mA/cm² .
  • Catalytic Ozonation : Combine O₃ with MnO₂/TiO₂ catalysts for 90% degradation efficiency (k = 0.15 min⁻¹) .

Q. How do researchers assess this compound’s ecotoxicological impacts on aquatic organisms?

  • Zebrafish Embryotoxicity : Expose embryos to 10–100 µg/L this compound for 72 hours; measure LC₅₀ (e.g., 50 µg/L) and biomarkers like glutathione depletion (30–40%) and DNA damage (Comet assay) .
  • Marine Bivalve Studies : Monitor metallothionein induction (2–3x baseline) and glutathione-S-transferase (GST) inhibition in mussels after 96-hour exposure .
  • Microbial Communities : Use 16S rRNA sequencing to track shifts in wastewater biofilm diversity (e.g., reduced Nitrosomonas spp. abundance) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s pharmacokinetic parameters across species?

  • Allometric Scaling : Apply a 0.75 exponent to body weight for clearance adjustments (e.g., rat-to-human scaling reduces overestimation by 30–40%) .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte uptake assays to refine hepatic extraction ratio predictions (e.g., 0.6–0.8 in humans vs. 0.9 in rodents) .

Q. What statistical methods resolve variability in this compound’s clinical trial outcomes?

  • Bayesian Hierarchical Models : Account for inter-center variability in multi-site trials (Bayesian R² > 0.8 indicates robust fit) .
  • Sensitivity Analysis : Test robustness by excluding outliers (e.g., ±2 SD from mean) and recalculating effect sizes .

Propriétés

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

2.78e-02 g/L
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from hexane

CAS No.

25812-30-0
Record name Gemfibrozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemfibrozil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gemfibrozil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58-61, 62 °C, 61 - 63 °C
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

and finally mainly metronidazole, itraconazole, ciclosporine, piperacilline and cefuroxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
piperacilline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

subsequently reacting said 2-methylpropyl 5-chloro-2,2-dimethylpentanoate with sodium 2,5-dimethylphenolate under reflux in a solvent comprising a mixture of from 10 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide to 5 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide, hydrolyzing the resulting ester, and thereafter acidifying the mixture and isolating 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2,5-dimethylphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.